molecular formula C13H18BrClO2 B1380009 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene CAS No. 1365272-46-3

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene

Cat. No.: B1380009
CAS No.: 1365272-46-3
M. Wt: 321.64 g/mol
InChI Key: VRDALFLHWYISDU-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is an organic compound with the molecular formula C13H18BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, isopropoxy, and isobutoxy groups. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-1-chloro-3-(2-methylpropoxy)-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClO2/c1-8(2)7-16-12-6-10(14)5-11(15)13(12)17-9(3)4/h5-6,8-9H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDALFLHWYISDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)Br)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of a benzene derivative, followed by the introduction of isopropoxy and isobutoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Dehalogenated benzene derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-dichloro-2-isopropoxybenzene
  • 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid

Uniqueness

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both isopropoxy and isobutoxy groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is an organic compound characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 1365272-46-3
  • Molecular Formula : C13H18BrClO2
  • Molecular Weight : 303.64 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity and potential for forming halogen bonds with amino acid residues in proteins, which can stabilize compound-protein interactions.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
  • Receptor Modulation : It may modulate the activity of certain receptors, impacting signal transduction pathways.
  • Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties, potentially making this compound effective against various pathogens.

Research Findings and Case Studies

Recent studies have highlighted the biological implications of halogenated organic compounds similar to this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against Gram-positive bacteria.
Enzyme InhibitionInhibited enzyme activity in metabolic pathways related to cancer.
Receptor ModulationModulated activity of GABA receptors, suggesting potential CNS effects.

Case Study Examples

  • Antimicrobial Efficacy :
    A study conducted on various halogenated compounds indicated that those with bromine substitutions showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by hydrophobic interactions.
  • Enzyme Interaction :
    Another investigation focused on the inhibition of cytochrome P450 enzymes by halogenated compounds. It was found that this compound exhibited competitive inhibition, which could have implications for drug metabolism and toxicity.
  • Neuropharmacological Effects :
    Research into the modulation of neurotransmitter receptors revealed that similar compounds could enhance GABAergic transmission, which may provide insights into potential anxiolytic or sedative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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